molecular formula C14H20N2 B579850 N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine CAS No. 96096-52-5

N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine

Cat. No.: B579850
CAS No.: 96096-52-5
M. Wt: 216.32 g/mol
InChI Key: KTQJVAJLJZIKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-isopropyltryptamine (N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine) is a psychedelic tryptamine compound closely related to dimethyltryptamine (DMT), diisopropyltryptamine (DiPT), and miprocin. It was first synthesized by David Repke in 1984 and later described in Alexander Shulgin’s book “TiHKAL” (Tryptamines I Have Known and Loved) . This compound is known for its psychedelic effects, which include enhanced visual and auditory perception.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine can be synthesized through several synthetic routes. One common method involves the alkylation of tryptamine with isopropyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its status as a research chemical and its limited commercial applications. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of this compound, while substitution reactions can produce a range of substituted tryptamines .

Scientific Research Applications

N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine has several scientific research applications, including:

    Chemistry: this compound is used as a reference compound in the study of tryptamine derivatives and their chemical properties.

    Biology: this compound is studied for its effects on the central nervous system and its potential as a tool for understanding neurotransmitter systems.

    Medicine: Research on this compound’s potential therapeutic applications is limited, but it is of interest in the study of psychedelic-assisted therapy.

    Industry: This compound’s industrial applications are minimal, primarily due to its status as a research chemical.

Mechanism of Action

N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine exerts its effects primarily through agonism of the serotonin 5-HT2A receptor. This receptor is known to play a key role in the psychedelic effects of tryptamines. This compound may also interact with other serotonin receptors, contributing to its overall effects. The exact molecular pathways involved in this compound’s mechanism of action are still under investigation .

Comparison with Similar Compounds

N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine is similar to other tryptamines such as:

    Dimethyltryptamine (DMT): Known for its intense and short-lived psychedelic effects.

    Diisopropyltryptamine (DiPT): Noted for its auditory distortions.

    Miprocin: A 4-hydroxy derivative of this compound with similar psychedelic effects.

This compound is unique in its specific combination of visual and auditory effects, as well as its relatively stable freebase form compared to other tryptamines .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-11(2)16(3)9-8-12-10-15-14-7-5-4-6-13(12)14/h4-7,10-11,15H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQJVAJLJZIKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901024777
Record name N-Methyl-N-isopropyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96096-52-5
Record name N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96096-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-isopropyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096096525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-isopropyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-N-ISOPROPYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO3SCR302A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action for 5-MeO-MiPT?

A1: While the precise mechanism is not fully elucidated, 5-MeO-MiPT likely acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor subtype, similar to other hallucinogenic tryptamines. [, ] Further research is needed to confirm the affinity and functional activity at various serotonin receptor subtypes.

Q2: What is the molecular formula and weight of 5-MeO-MiPT?

A3: The molecular formula of 5-MeO-MiPT is C16H24N2O, and its molecular weight is 260.38 g/mol. []

Q3: How does 5-MeO-MiPT behave under various storage conditions?

A3: Specific data on the stability of 5-MeO-MiPT under different environmental conditions is not readily available in the provided research.

Q4: What are the primary metabolic pathways of 5-MeO-MiPT?

A6: Research indicates that 5-MeO-MiPT undergoes metabolism primarily through demethylation and hydroxylation reactions in the liver. [] Key metabolites identified include 5-methoxy-N-isopropyltryptamine (5-MeO-NiPT), 5-hydroxy-N-methyl-N-isopropyltryptamine (5-OH-MiPT), 5-methoxy-N-methyl-N-isopropyltryptamine-N-oxide (5-MeO-MiPT-N-oxide), and hydroxy-5-methoxy-N-methyl-N-isopropyltryptamine (OH-5-MeO-MiPT). []

Q5: How do structural modifications to the 5-MeO-MiPT molecule influence its activity?

A8: While the provided literature lacks detailed SAR studies for 5-MeO-MiPT, it is known that even subtle alterations in the tryptamine structure can significantly impact receptor binding affinity, functional activity, and subsequent pharmacological effects. [, ] Systematic modifications and evaluations are crucial for understanding the SAR and designing analogs with potentially altered pharmacological profiles.

Q6: What analytical methods are employed to detect and quantify 5-MeO-MiPT?

A10: GC-MS and LC-HRMS/MS are the primary analytical techniques used for the identification and quantification of 5-MeO-MiPT and its metabolites in biological matrices, such as blood and urine. [, ] These methods offer high sensitivity and selectivity, allowing for accurate detection even at low concentrations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.